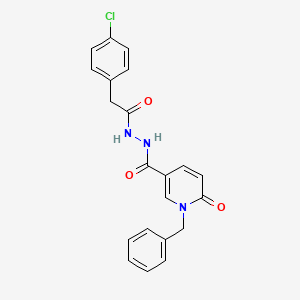

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide

Description

Properties

IUPAC Name |

1-benzyl-N'-[2-(4-chlorophenyl)acetyl]-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c22-18-9-6-15(7-10-18)12-19(26)23-24-21(28)17-8-11-20(27)25(14-17)13-16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZFCZHUMFGZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the benzyl and chlorophenyl groups. Key reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to maintain consistent quality and yield. Advanced purification techniques are employed to isolate the final product, ensuring it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halides) are commonly used. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is explored for its potential biological activity. Studies may investigate its effects on cellular processes, enzyme inhibition, or interaction with biomolecules.

Medicine: The compound's medicinal applications are being studied for its potential therapeutic effects. It may be investigated for use in drug development, targeting specific diseases or conditions.

Industry: In industry, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired outcomes in biological or medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetohydrazide derivatives:

Key Structural and Functional Insights

Core Heterocycle Variations: The target compound’s 1-benzyl-6-oxo-dihydropyridine core distinguishes it from analogs with pyridazinone (), bipyridine (), or pyrimidine () scaffolds. These heterocyclic variations influence electronic properties and binding interactions.

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in Compound 9 , bromo in Compound 13b ) enhance cytotoxicity and antimicrobial activity by increasing electrophilicity.

- Hydrophobic substituents (e.g., benzyl in the target compound ) may improve membrane permeability but reduce solubility.

Biological Activity Trends :

- Compounds with 4-chlorophenyl groups (e.g., target compound, Compound 13b ) show moderate-to-strong antimicrobial effects, likely due to enhanced lipophilicity and target affinity.

- Hydrazide-linked heterocycles (e.g., Compound 8 , Compound 29b ) demonstrate broad-spectrum bioactivity, suggesting the hydrazide moiety is critical for interaction with biological targets.

Biological Activity

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of hydrazones and derivatives of dihydropyridine, which are known for various pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on available literature and experimental studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 411.8 g/mol. The structure features a benzyl group, a carbonyl group, and a chlorophenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H18ClN3O4 |

| Molecular Weight | 411.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1040651-51-1 |

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit antimicrobial properties. A study evaluating similar compounds demonstrated moderate to strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . While specific data on the antibacterial activity of this compound is limited, its structural similarities suggest potential efficacy against bacterial infections.

Antitumor Activity

Compounds containing dihydropyridine structures have shown promising antitumor effects in vitro. For instance, studies have reported that certain derivatives induce apoptosis in cancer cell lines by activating caspases . The mechanism often involves the modulation of the cell cycle and gene expression related to apoptosis. Further research on this specific compound could elucidate its potential as an antitumor agent.

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the therapeutic potential of hydrazone derivatives. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease . These enzymes play roles in neurotransmission and urea metabolism, respectively. The inhibition of AChE can be particularly relevant for neurodegenerative diseases like Alzheimer's.

Case Studies

A case study involving structurally related compounds highlighted their effectiveness in inhibiting bacterial growth and affecting cell cycle progression in cancer cells. For example, compounds derived from isoniazid demonstrated significant apoptotic effects in human cancer cell lines . These findings suggest that further investigation into this compound could reveal similar or enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves multi-step organic reactions, including condensation of hydrazides with carbonyl derivatives. For example, analogous compounds are synthesized via microwave-assisted reactions (50–70°C, 4–6 hrs) or reflux conditions in polar aprotic solvents (e.g., DMF) .

- Optimization : Yield improvements (≥70%) require precise stoichiometric ratios (1:1.2 hydrazide:carbonyl), pH control (neutral to slightly acidic), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

- Techniques :

- NMR : and NMR confirm regiochemistry of the dihydropyridine ring and hydrazide linkage (e.g., carbonyl signals at δ 165–170 ppm) .

- FT-IR : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3300 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) with mass accuracy <5 ppm .

Q. What are the primary biological targets or activities associated with this compound?

- Mechanistic Insights : Dihydropyridine-carbohydrazide derivatives inhibit enzymes like glucosamine-6-phosphate synthase (GlmS), validated via molecular docking studies showing hydrogen bonding with catalytic residues (e.g., Asp-452) .

- Biological Assays : Anticonvulsant activity is assessed via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED values compared to reference drugs .

Advanced Research Questions

Q. How can synthetic by-products or impurities be resolved, and what strategies mitigate their formation?

- By-Product Analysis : LC-MS or TLC (R values) identifies common impurities like unreacted hydrazide intermediates or oxidized pyridine derivatives .

- Mitigation : Use of inert atmospheres (N/Ar) prevents oxidation, while catalytic bases (e.g., triethylamine) reduce side reactions during acylhydrazone formation .

Q. What computational methods are suitable for predicting binding affinities or pharmacokinetic properties?

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like GlmS, with scoring functions (e.g., ΔG < −8 kcal/mol indicating strong binding) .

- ADME Prediction : SwissADME calculates bioavailability scores (e.g., Lipinski violations ≤1) and blood-brain barrier permeability (logBB > 0.3 for CNS activity) .

Q. How can crystallographic data resolve structural ambiguities (e.g., tautomerism or stereochemistry)?

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) determines absolute configuration and hydrogen-bonding networks. For example, ORTEP-3 visualizes dihedral angles (<10° deviation from planarity in the hydrazide moiety) .

- Data Contradictions : Discrepancies between calculated (Mercury CSD) and experimental bond lengths (>0.05 Å) may indicate disordered solvent molecules, addressed via SQUEEZE in PLATON .

Q. What experimental designs optimize reaction scalability without compromising purity?

- DoE Approaches : Response surface methodology (RSM) identifies critical factors (e.g., temperature, solvent ratio) for yield maximization. For example, a 3 factorial design reduces trial numbers by 40% .

- Flow Chemistry : Continuous-flow reactors improve reproducibility (RSD <5%) and reduce reaction times (2–4 hrs vs. 24 hrs batch) via controlled mixing and heat transfer .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC) across studies?

- Root Causes : Variability arises from assay conditions (e.g., cell line differences, serum concentration). Normalize data using internal standards (e.g., % inhibition relative to controls) .

- Meta-Analysis : Compare data subsets via ANOVA (p <0.05 significance) and report confidence intervals (95% CI) to highlight statistically robust trends .

Q. Why do crystallographic studies sometimes fail to match computational predictions of molecular geometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.